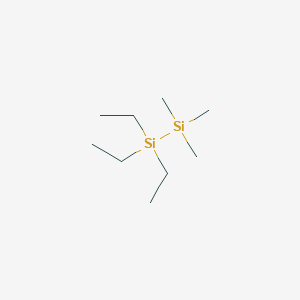
1,1,1-Triethyl-2,2,2-trimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethyl-2,2,2-trimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to ethyl and methyl groups
Preparation Methods
The synthesis of 1,1,1-Triethyl-2,2,2-trimethyldisilane typically involves the reaction of silicon-based precursors with ethyl and methyl reagents under controlled conditions. One common method involves the use of chlorosilanes as starting materials, which react with ethyl and methyl lithium reagents to form the desired disilane compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1,1-Triethyl-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other reduced silicon species.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include halogens, alkyl lithium compounds, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1-Triethyl-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it a valuable intermediate in various organic and inorganic synthesis processes.
Medicine: The compound’s unique properties may make it useful in the development of new pharmaceuticals or medical materials.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethyldisilane exerts its effects depends on the specific application. In chemical reactions, the silicon atoms act as reactive centers, facilitating the formation or breaking of bonds with other atoms or molecules. The ethyl and methyl groups can influence the compound’s reactivity and stability, making it suitable for various synthetic applications.
Comparison with Similar Compounds
1,1,1-Triethyl-2,2,2-trimethyldisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethyl-2,2,2-triphenyldisilane: This compound has phenyl groups instead of ethyl groups, which can affect its reactivity and applications.
1,1,2,2-Tetramethyldisilane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and uses.
1,1,1-Trimethyldisilane: A simpler compound with only methyl groups, which may have different reactivity and applications compared to the triethyl variant.
Properties
CAS No. |
57080-44-1 |
|---|---|
Molecular Formula |
C9H24Si2 |
Molecular Weight |
188.46 g/mol |
IUPAC Name |
triethyl(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si2/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
InChI Key |
YZLWRHAZMBUSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


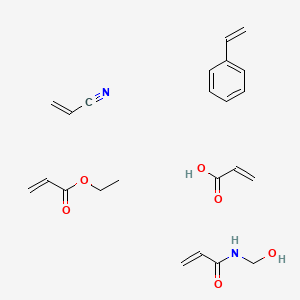
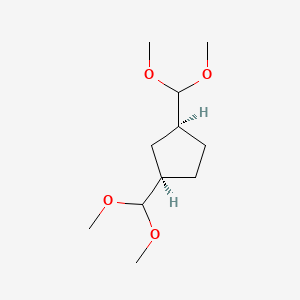
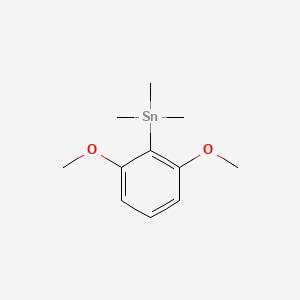
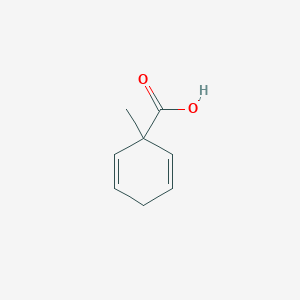






![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
